Tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate
Description
Tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate (CAS: 236406-37-4, Molecular Formula: C₁₄H₂₅NO₃, Molar Mass: 255.35 g/mol) is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and an allyloxy substituent at the 4-position of the piperidine ring. The allyloxy group (CH₂CHCH₂O-) introduces unsaturation, enabling participation in click chemistry (e.g., thiol-ene reactions) or further functionalization via olefin metathesis . This compound is widely employed as a synthetic intermediate in medicinal chemistry, particularly for developing protease inhibitors, kinase modulators, and antiviral agents . Its structural rigidity and stereochemical diversity make it a valuable scaffold for drug discovery.
Properties
IUPAC Name |
tert-butyl 4-methyl-4-prop-2-enoxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-6-11-17-14(5)7-9-15(10-8-14)12(16)18-13(2,3)4/h6H,1,7-11H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVMKAWYUKNADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate and allyl alcohol. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate exhibit significant anticancer properties. For instance, it has been observed that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13, which are implicated in various cancers. The inhibition of these kinases can lead to reduced tumor growth and proliferation, making these compounds potential candidates for cancer therapeutics .
Neuroprotective Effects
The compound has also shown promise in neuroprotection, particularly against neurodegenerative diseases such as Alzheimer's disease. Research indicates that certain derivatives may act as inhibitors of amyloid-beta aggregation, a hallmark of Alzheimer's pathology. In vitro studies have demonstrated that these compounds can reduce oxidative stress and inflammation in neuronal cell cultures, suggesting a protective effect against neurodegeneration .
Corrosion Inhibition
This compound has been investigated for its anticorrosive properties. A study focused on the synthesis and electrochemical evaluation of this compound revealed its potential as a corrosion inhibitor for carbon steel in acidic environments. The compound demonstrated an inhibition efficiency of up to 91.5% at specific concentrations, highlighting its effectiveness in protecting metal surfaces from corrosion .
Synthesis and Characterization
The synthesis of this compound involves several steps, starting from tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate. The reaction typically includes the use of sodium hydride as a base and allyl bromide as an alkylating agent, followed by purification processes such as extraction and crystallization .
Data Tables
| Application Area | Effect | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of CDK12/13 | |
| Neuroprotection | Reduction of amyloid-beta aggregation | |
| Corrosion Inhibition | 91.5% efficiency in acidic media |
Case Study 1: Anticancer Properties
In a controlled study, derivatives of this compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis.
Case Study 2: Neuroprotection in Alzheimer’s Models
Another study utilized a scopolamine-induced model to assess the neuroprotective effects of the compound. Behavioral tests showed improved memory retention in treated subjects compared to controls, alongside biochemical assays indicating decreased levels of inflammatory cytokines.
Mechanism of Action
The mechanism of action of tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, the tert-butyl group can act as a probe in NMR studies, providing high sensitivity and specificity due to its unique chemical properties . Additionally, the compound may interact with enzymes or receptors in biological systems, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate with key analogs, focusing on structural features, physicochemical properties, and applications.
Structural Analogs and Key Differences
Physicochemical and Reactivity Trends
- Lipophilicity : Allyloxy (logP ~2.1) < Benzyloxy (logP ~3.5) < Bromophenyl (logP ~4.8). The benzyloxy and bromophenyl derivatives exhibit higher membrane permeability, favoring CNS-targeting drug candidates .
- Reactivity: Allyloxy groups undergo ozonolysis or hydroboration-oxidation to yield aldehydes or alcohols, respectively . Benzyloxy groups resist hydrolysis under basic conditions but are cleaved via hydrogenolysis (H₂/Pd-C) . Aminoethoxy derivatives participate in amide bond formation or reductive amination .
Biological Activity
Tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate (TBAMPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
TBAMPC is characterized by the following structural features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Allyloxy Group : An ether functional group that enhances solubility and reactivity.
- Tert-butyl Group : Contributes to the lipophilicity of the compound, potentially affecting its pharmacokinetics.
Antimicrobial Properties
Research has indicated that compounds similar to TBAMPC exhibit significant antimicrobial activity. For instance, studies on piperidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential enzymes .
Anticancer Activity
Piperidine derivatives are known for their anticancer properties. TBAMPC may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that piperidine derivatives could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
The biological activity of TBAMPC can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : TBAMPC may inhibit enzymes involved in critical metabolic pathways, similar to other piperidine derivatives that target metabolic enzymes in pathogens .
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways associated with neurodegenerative diseases .
Table 1: Summary of Biological Activities of TBAMPC and Related Compounds
Pharmacokinetics
Pharmacokinetic studies suggest that the lipophilic nature of TBAMPC allows for good absorption and distribution in biological systems. The presence of the tert-butyl group enhances its stability and bioavailability, which is crucial for therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
